molecular formula C4H12ClNO B115127 O-tert-Butylhydroxylamine hydrochloride CAS No. 39684-28-1

O-tert-Butylhydroxylamine hydrochloride

Cat. No. B115127
CAS RN: 39684-28-1
M. Wt: 125.6 g/mol
InChI Key: ZBDXGNXNXXPKJI-UHFFFAOYSA-N
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Description

O-tert-Butylhydroxylamine Hydrochloride is a reactant used in various synthesis of biologically active molecules such as camptothecin derivatives that exert anti-tumor activity, oxime derivatives as GPR119 agonists, and highly potent Matrix Metalloproteinase Inhibitors . It is also a useful reagent for preparing N-tert-butoxyamino acids as substrates for the unambiguous synthesis of N-hydroxy peptides .


Synthesis Analysis

O-tert-Butylhydroxylamine hydrochloride is used in the synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride. It is also used in the preparation of N-tert-butoxyamino acids as substrates for the unambiguous synthesis of N-hydroxy peptides .


Molecular Structure Analysis

The molecular formula of O-tert-Butylhydroxylamine hydrochloride is C4H11NO•HCl . Its linear formula is (CH3)3CONH2 • HCl . The molecular weight is 125.60 .


Chemical Reactions Analysis

O-tert-Butylhydroxylamine hydrochloride is involved in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates for use as Weinreb amide equivalents. It is also involved in double allylic alkylation of indole-2-hydroxamates, SN2 substitution reactions at amide nitrogens, and photocycloaddition to C=N bonds for the synthesis of 1,3-diazepines .


Physical And Chemical Properties Analysis

O-tert-Butylhydroxylamine hydrochloride is a solid substance . It is soluble in water (0.5 g/10 mL) . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis of N-methyl-O-tert-butylhydroxylamine Hydrochloride

O-tert-Butylhydroxylamine hydrochloride is used in the synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride . This compound is a useful intermediate in organic synthesis, particularly in the preparation of certain pharmaceuticals.

Preparation of N-tert-butoxyamino Acids

This compound is also used in the preparation of N-tert-butoxyamino acids . These acids serve as substrates for the unambiguous synthesis of N-hydroxy peptides . N-hydroxy peptides have potential applications in medicinal chemistry, especially in the development of new drugs.

Synthesis of Biologically Active Molecules

O-tert-Butylhydroxylamine hydrochloride is a reactant involved in the synthesis of various biologically active molecules . These include CGS 25966 derivatives for use as Matrix Metalloproteinase (MMP) inhibitors , and imidazolidinedione derivatives for use as antimalarial treatments .

Synthesis of Pyrimidine Ribonucleotide Analogs

This compound is used in the synthesis of pyrimidine ribonucleotide analogs . These analogs act as P2Y6 receptor agonists . P2Y6 receptors are a type of purinergic receptor for UDP-glucose and other UDP-sugars coupled to G-proteins, which are involved in many biological processes.

Inhibition of Rab Proteins

O-tert-Butylhydroxylamine hydrochloride is used in the synthesis of molecules that inhibit Rab proteins . Rab proteins are small GTPases that control vesicle trafficking in cells, and their inhibition can be useful in the study of cellular processes and in the development of new drugs.

Synthesis of N-(arylethyl)-O-tert-butylhydroxamates

This compound is used in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates . These compounds are used as Weinreb amide equivalents, which are useful intermediates in organic synthesis.

Double Allylic Alkylation of Indole-2-hydroxamates

O-tert-Butylhydroxylamine hydrochloride is used in double allylic alkylation of indole-2-hydroxamates . This reaction is useful in the synthesis of complex organic molecules.

SN2 Substitution Reactions at Amide Nitrogens

This compound is used in SN2 substitution reactions at amide nitrogens . This type of reaction is a fundamental process in organic chemistry and is widely used in the synthesis of a variety of organic compounds.

Mechanism of Action

Target of Action

O-tert-Butylhydroxylamine hydrochloride is a versatile reagent used in the synthesis of various organic compounds . Its primary targets are organic molecules that can react with the hydroxylamine group to form new compounds .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution, where the hydroxylamine group acts as a nucleophile, donating a pair of electrons to form a new bond . This results in the formation of N-tert-butoxyamino acids .

Biochemical Pathways

O-tert-Butylhydroxylamine hydrochloride is involved in the synthesis of biologically active molecules, including CGS 25966 derivatives for use as MMP inhibitors, imidazolidinedione derivatives for use as antimalarial treatments, pyrimidine ribonucleotide analogs as P2Y6 receptor agonists, and Rab proteins for isoprenylation and geranylgeranylation inhibition .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on the specific biochemical pathways it is involved in.

Result of Action

The molecular and cellular effects of O-tert-Butylhydroxylamine hydrochloride’s action depend on the specific reactions it is involved in. For example, in the synthesis of N-tert-butoxyamino acids, the compound serves as a key intermediate, enabling the formation of N-hydroxy peptides .

Action Environment

The action, efficacy, and stability of O-tert-Butylhydroxylamine hydrochloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH, temperature, and presence of other reactants in the solution . Furthermore, the compound is relatively stable under normal conditions, but it may decompose under high temperatures or in the presence of strong oxidizing agents .

Safety and Hazards

O-tert-Butylhydroxylamine hydrochloride is classified as a flammable solid (Category 2, H228) . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment, and dust formation should be avoided . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .

Future Directions

O-tert-Butylhydroxylamine hydrochloride is a useful reagent for preparing N-tert-butoxyamino acids as substrates for the unambiguous synthesis of N-hydroxy peptides . This suggests potential future applications in peptide synthesis and related fields.

properties

IUPAC Name

O-tert-butylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2,3)6-5;/h5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXGNXNXXPKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192776
Record name O-tert-Butylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-tert-Butylhydroxylamine hydrochloride

CAS RN

39684-28-1
Record name Hydroxylamine, O-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39684-28-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butylhydroxylamine hydrochloride
Source ChemIDplus
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Record name O-tert-Butylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-tert-butylhydroxylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of O-tert-Butylhydroxylamine hydrochloride in the synthesis of osmium carbonyl clusters?

A1: O-tert-Butylhydroxylamine hydrochloride serves as a precursor for introducing nitrogen-containing ligands into osmium carbonyl clusters. [, ] It reacts with [Os4(μ-H)4(CO)12] to yield clusters containing η1-NH2OtBu ligands, which can be further transformed into μ-NH2 amido ligands under specific reaction conditions. [, ] This is significant because μ-NH2 amido ligands are considered good models for adsorbed nitrogen atoms on metal surfaces, which are crucial in various catalytic processes. []

Q2: Can you elaborate on the structural diversity of osmium carbonyl clusters obtained using O-tert-Butylhydroxylamine hydrochloride?

A2: The reaction of O-tert-Butylhydroxylamine hydrochloride with [Os4(μ-H)4(CO)12] leads to a variety of osmium carbonyl clusters with diverse structures. For example, researchers have successfully synthesized tetraosmium clusters with bridging (μ-NH2) and terminal (η1-NH2OtBu) amido ligands, [, ] as well as a unique heptaosmium cluster where a tetraosmium tetrahedron and a triosmium triangle are linked by a metal-metal bond. [] This highlights the versatility of O-tert-Butylhydroxylamine hydrochloride in accessing structurally diverse osmium carbonyl complexes.

Q3: What are the implications of the reported research on osmium carbonyl clusters synthesized using O-tert-Butylhydroxylamine hydrochloride?

A3: The synthesized osmium carbonyl clusters, particularly those containing μ-NH2 amido ligands, are valuable for understanding nitrogen adsorption on metal surfaces, a crucial aspect of heterogeneous catalysis. [] These clusters serve as molecular models, providing insights into the structure and reactivity of surface-bound nitrogen species. Furthermore, the reported syntheses expand the library of known osmium carbonyl clusters, contributing to the fundamental understanding of metal cluster chemistry and paving the way for potential applications in areas like catalysis and materials science.

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